SAM Coverage vs. Disulfide Precursors on Gold
In self-assembled monolayer (SAM) formation on gold surfaces, aromatic thiols often suffer from low packing density and poor reproducibility. A comparative study using scanning tunneling microscopy (STM) and cyclic voltammetry demonstrated that SAMs prepared from the disulfide analog, bis(4-nitrophenyl) disulfide, resulted in a chemically similar but significantly lower coverage monolayer with no observable superstructures [1]. In contrast, SAMs formed from a 4-nitrophenyl thiol precursor (like the 4-nitrophenyl thiolate that can be generated from 1-(4-nitrophenyl)ethane-1-thiol) led to the formation of highly packed aromatic SAMs with distinct, reproducible superstructures on Au(111), which allowed for sub-molecular imaging [1].
| Evidence Dimension | Self-Assembled Monolayer (SAM) Packing Density and Quality |
|---|---|
| Target Compound Data | Formation of highly packed aromatic SAMs with distinct superstructures, enabling sub-molecular STM imaging. |
| Comparator Or Baseline | bis(4-nitrophenyl) disulfide |
| Quantified Difference | Significantly lower coverage and no superstructures observed for the disulfide-derived SAM. |
| Conditions | SAM formation on Au(111) surface, characterized by STM and cyclic voltammetry. |
Why This Matters
For researchers in surface science and electrochemistry, this indicates that 1-(4-nitrophenyl)ethane-1-thiol or its thiolate is a superior precursor for creating well-ordered, high-density aromatic SAMs compared to its disulfide analog, a critical factor for reproducibility in sensor and electronic applications.
- [1] Pourmand, G. (2018). Sub-molecular details in the STM imaging of 4-nitrophenyl thiolate self-assembled monolayers (Master's thesis, University of Guelph). Retrieved from https://atrium.lib.uoguelph.ca/items/b4758c5b-52a9-45b6-90eb-d7935fa69b3e View Source
